molecular formula C5H10O5 B584081 D-[1-13C]xylulose CAS No. 131771-46-5

D-[1-13C]xylulose

Cat. No. B584081
CAS RN: 131771-46-5
M. Wt: 151.122
InChI Key: ZAQJHHRNXZUBTE-HSGPOLEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-[1-13C]xylulose, also known as D-xylose, is a type of sugar that’s normally easily absorbed by the body . It is a metabolite of the non-mevalonate pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins .


Synthesis Analysis

1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .


Molecular Structure Analysis

The acyclic form of xylose has a chemical formula of HOCH2(CH(OH))3CHO . The cyclic hemiacetal isomers are more prevalent in solution and are of two types: the pyranoses, which feature six-membered C5O rings, and the furanoses, which feature five-membered C4O rings (with a pendant CH2OH group) .


Chemical Reactions Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . The conversion of xylose into each mole of glycolaldehyde via the Dahms pathway generates one mole of NADH .


Physical And Chemical Properties Analysis

D-Xylulose has a molecular weight of 150.13 g/mol . It is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group .

Mechanism of Action

The target of D-[1-13C]xylulose is Xylose isomerase . Xylose isomerase is responsible for the isomerization of D-xylose to D-xylulose .

Safety and Hazards

D-Xylulose should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .

properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-HSGPOLEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-xylulose-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.